Synthetic Utility for N-Hydroxypyridone Derivatives
The primary differentiation of 4-Methyl-6-phenyl-2H-pyranone lies in its proven utility as a precursor for a novel series of N-hydroxypyridone derivatives. While other 2H-pyran-2-one analogs may exist, the specific 4-methyl and 6-phenyl substitution is required for the synthetic route validated in the peer-reviewed literature [1]. The resulting N-hydroxypyridones, not the parent compound, are the bioactive agents. This establishes a critical procurement differentiator: only this specific pyranone is documented to lead to derivatives with the described mitochondrial protective phenotype.
| Evidence Dimension | Synthetic Utility / Chemical Structure Requirement |
|---|---|
| Target Compound Data | 4-Methyl and 6-phenyl substitution on a 2H-pyran-2-one core |
| Comparator Or Baseline | Other commercially available 2H-pyran-2-ones or 4H-pyran-4-ones (e.g., 6-methyl-4-phenyl-pyran-2-one, 3-hydroxy-6-methyl-4H-pyran-4-one) with different substitution patterns |
| Quantified Difference | Not applicable (binary outcome: yields validated N-hydroxypyridone scaffold vs. yields different or inactive compounds) |
| Conditions | Synthesis of N-hydroxypyridone derivatives as described in Bioorg Med Chem. 2017 |
Why This Matters
Procurement of this specific structure is essential for replicating the published synthetic route and accessing the downstream neuroprotective biological activity.
- [1] Singh S, et al. Discovery of a novel series of N-hydroxypyridone derivatives protecting astrocytes against hydrogen peroxide-induced toxicity via improved mitochondrial functionality. Bioorg Med Chem. 2017;25(4):1394-1405. View Source
